molecular formula C19H14ClN3O B2968267 2-Amino-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile CAS No. 338793-92-3

2-Amino-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile

Cat. No.: B2968267
CAS No.: 338793-92-3
M. Wt: 335.79
InChI Key: HVIBREHQEGYIGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H14ClN3O and its molecular weight is 335.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesis and crystal structure of a related compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, showed promising antimicrobial activities. The compound exhibited bactericidal and fungicidal effects, with favorable activities that were comparable to reference antimicrobial agents. Molecular docking analysis further supported its potential as an effective antimicrobial agent (Okasha et al., 2022).

Corrosion Inhibition

Research on pyridine derivatives, including 2-amino-6-methoxy-4-(4-methoxylphenyl) pyridine-3,5-dicarbonitrile, demonstrated significant corrosion inhibition effects on mild steel in hydrochloric acid. These compounds were found to be mixed-type inhibitors, mainly cathodic, suggesting their application in protecting metals from corrosion (Ansari et al., 2015).

Anticancer Activity

A study on the ultrasound-mediated synthesis of thiadiazolo pyrimidine derivatives, including 5-amino-2-(4-chlorophenyl)-7-substituted phenyl derivatives, evaluated their in-vitro anticancer activities against several human tumor cell lines. Some compounds showed significant growth inhibitory (GI50) values, suggesting their potential as anticancer agents. Docking studies indicated good binding modes in the active site of the thymidylate synthase enzyme, and ADME predictions showed favorable drug-like properties (Tiwari et al., 2016).

Properties

IUPAC Name

2-amino-4-(3-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O/c1-24-15-7-5-12(6-8-15)18-10-16(17(11-21)19(22)23-18)13-3-2-4-14(20)9-13/h2-10H,1H3,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIBREHQEGYIGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.